

# BI605906: A Potent and Selective Chemical Probe for IKBKB

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## Compound of Interest

Compound Name: BI605906

Cat. No.: B1666958

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **BI605906**, a valuable chemical probe for the serine/threonine kinase IKBKB (Inhibitor of nuclear factor Kappa-B Kinase subunit Beta), also known as IKK2. IKBKB is a critical node in the canonical NF- $\kappa$ B signaling pathway, a key regulator of inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory conditions and cancer, making IKBKB a compelling target for therapeutic intervention.

**BI605906** is a potent, selective, and ATP-competitive inhibitor of IKBKB. This guide details its biochemical and cellular activity, selectivity profile, and provides comprehensive experimental protocols for its use and characterization, empowering researchers to effectively utilize this probe in their investigations of IKBKB biology and its role in disease.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **BI605906** and its inactive control, BI-5026.

Table 1: In Vitro Potency and Cellular Activity of **BI605906**

| Parameter                       | Target/Assay                       | Value       | Species                                   | Notes                                 |
|---------------------------------|------------------------------------|-------------|---|---------------------------------------|
| IC50                            | IKBKB (IKK $\beta$ )               | 380 nM      | Human                                     | Assayed at 0.1 mM ATP.[1][2][3][4][5] |
| IKBKB (IKK $\beta$ )            | 49 nM                              | Human       | Further optimized assay conditions.[6][7] |                                       |
| IKBKB (IKK $\beta$ )            | 50 nM                              | Human       | [8]                                       |                                       |
| EC50                            | Inhibition of phospho-IkB $\alpha$ | 0.9 $\mu$ M | Human                                     | HeLa cells.[6][8]                     |
| Inhibition of ICAM-1 expression | 0.7 $\mu$ M                        | Human       | HeLa cells.[6][8]                         |                                       |

Table 2: Selectivity Profile of **BI605906**

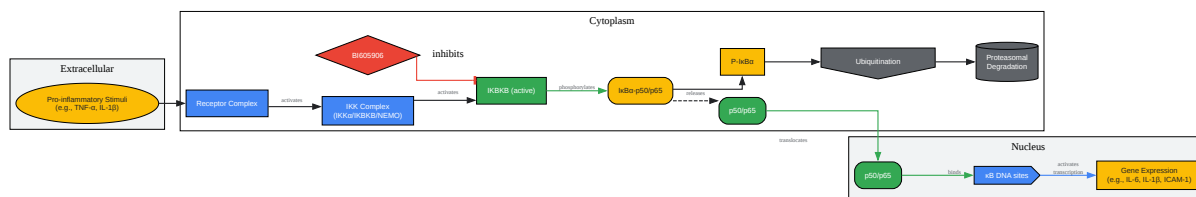
| Off-Target    | IC50 / % Inhibition         | Notes                                       |
|---------------|-----------------------------|---|
| IGF1 Receptor | 7.6 $\mu$ M                 | [1][2][9]                                   |
| GAK           | 188 nM                      | Kinase panel screening (397 kinases).[6][7] |
| AAK1          | 272 nM                      | Kinase panel screening (397 kinases).[6][7] |
| IRAK3         | 921 nM                      | Kinase panel screening (397 kinases).[6][7] |
| PDE3A         | 31% inhibition @ 10 $\mu$ M | Panlabs panel.[6][7]                        |

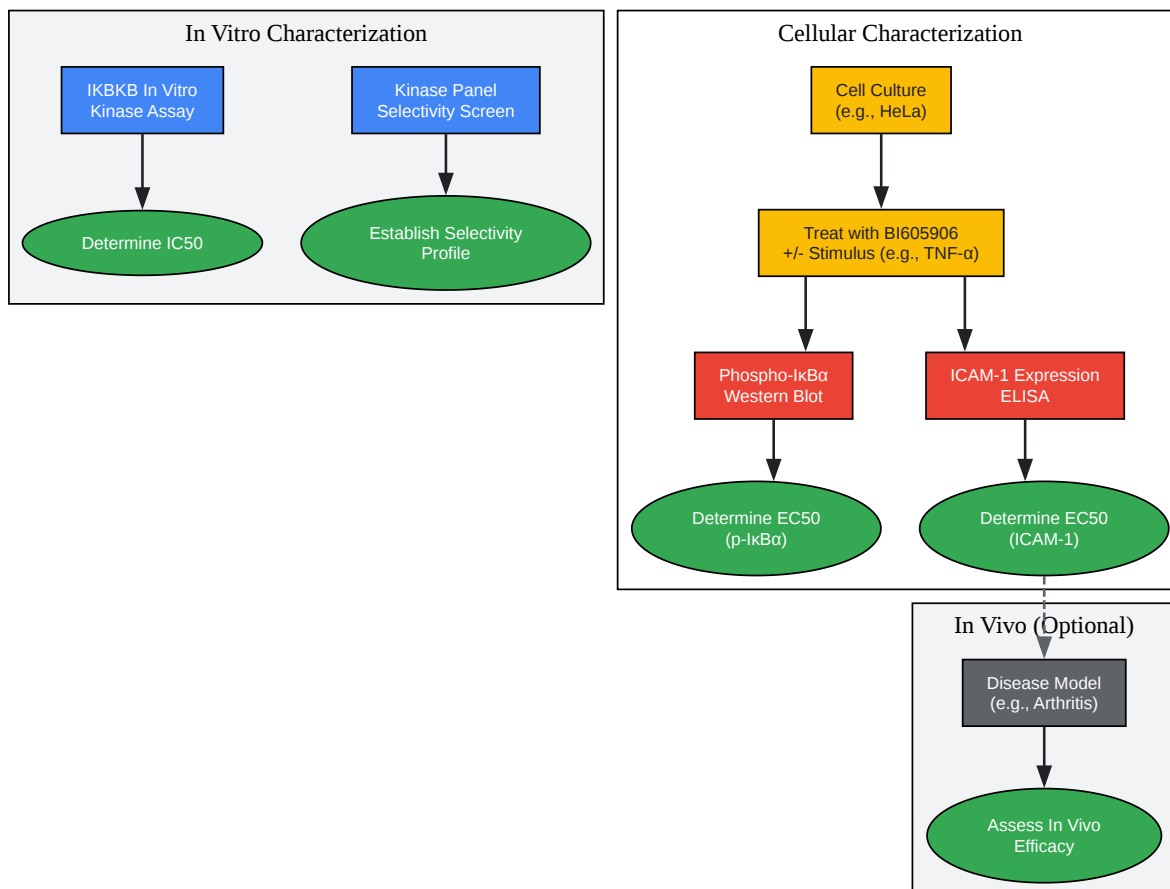
Table 3: Properties of Negative Control BI-5026

| Parameter | Target               | Value        |
|-----------|----------------------|--------------|
| IC50      | IKBKB (IKK $\beta$ ) | > 10 $\mu$ M |
| IC50      | IKK $\alpha/\gamma$  | > 10 $\mu$ M |

## Signaling Pathway and Mechanism of Action

**BI605906** acts as an ATP-competitive inhibitor of IKBKB. The canonical NF- $\kappa$ B pathway is initiated by various stimuli, such as the pro-inflammatory cytokine TNF- $\alpha$ . This leads to the activation of the IKK complex, which comprises the catalytic subunits IKK $\alpha$  and IKK $\beta$  (IKBKB), and the regulatory subunit NEMO (IKK $\gamma$ ). IKBKB then phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ , targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of I $\kappa$ B $\alpha$  releases the NF- $\kappa$ B heterodimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes. **BI605906**, by binding to the ATP pocket of IKBKB, prevents the phosphorylation of I $\kappa$ B $\alpha$ , thereby blocking the entire downstream signaling cascade.





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